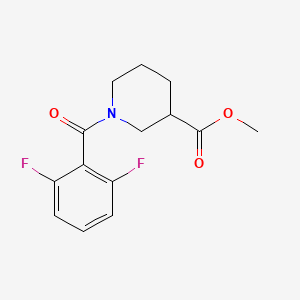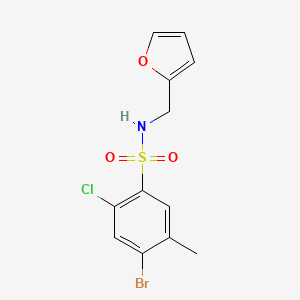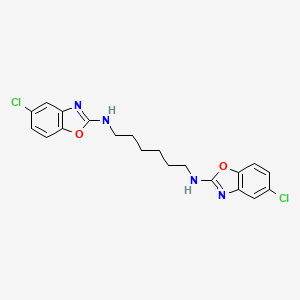![molecular formula C15H16BrN5O2 B13374854 8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one](/img/structure/B13374854.png)
8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps. The process starts with the preparation of the core benzodiazepine structure, followed by the introduction of the spiro pyran ring and the bromine atom. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spiro structure may play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
8’-chloro-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity.
Propriétés
Formule moléculaire |
C15H16BrN5O2 |
|---|---|
Poids moléculaire |
378.22 g/mol |
Nom IUPAC |
8-bromo-2',2'-dimethylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-oxane]-6-one |
InChI |
InChI=1S/C15H16BrN5O2/c1-14(2)8-15(5-6-23-14)13-18-19-20-21(13)11-4-3-9(16)7-10(11)12(22)17-15/h3-4,7H,5-6,8H2,1-2H3,(H,17,22) |
Clé InChI |
CGKIUYQUVXOFHC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCO1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)

![4-[(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(hydroxy)methyl]-6-quinolinol](/img/structure/B13374792.png)

![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)

![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide](/img/structure/B13374817.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)


![1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate](/img/structure/B13374858.png)

